molecular formula C24H16N2O6 B385796 4,4'-Bis(4-nitrophenoxy)biphenyl CAS No. 17095-00-0

4,4'-Bis(4-nitrophenoxy)biphenyl

Cat. No.: B385796
CAS No.: 17095-00-0
M. Wt: 428.4g/mol
InChI Key: LYUHMLHEVDGXNN-UHFFFAOYSA-N
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Description

4,4’-Bis(4-nitrophenoxy)biphenyl is an organic compound with the molecular formula C24H16N2O6. It is characterized by the presence of two nitrophenoxy groups attached to a biphenyl core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(4-nitrophenoxy)biphenyl typically involves a condensation reaction between biphenol and p-nitrochlorobenzene. The reaction is carried out under nitrogen protection, with a salt-forming agent and a strong polar aprotic solvent. The mixture is refluxed at 130-140°C for 3-5 hours. After the reaction, the mixture is filtered while hot, and the filtrate is cooled, filtered, washed, and dried to obtain the desired product .

Industrial Production Methods: For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of catalysts with high selectivity is crucial to minimize by-products and simplify purification steps .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Bis(4-nitrophenoxy)biphenyl undergoes various chemical reactions, including reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4’-Bis(4-nitrophenoxy)biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Bis(4-nitrophenoxy)biphenyl involves its interaction with molecular targets through its nitro and phenoxy groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact pathways and molecular targets depend on the specific application and the chemical environment .

Comparison with Similar Compounds

Uniqueness: 4,4’-Bis(4-nitrophenoxy)biphenyl is unique due to the presence of nitrophenoxy groups, which impart distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(4-nitrophenoxy)-4-[4-(4-nitrophenoxy)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O6/c27-25(28)19-5-13-23(14-6-19)31-21-9-1-17(2-10-21)18-3-11-22(12-4-18)32-24-15-7-20(8-16-24)26(29)30/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUHMLHEVDGXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365078
Record name ST4027016
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17095-00-0
Record name ST4027016
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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